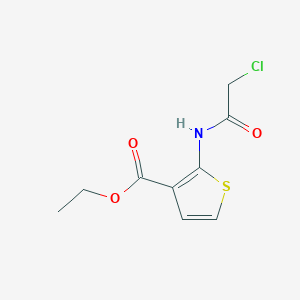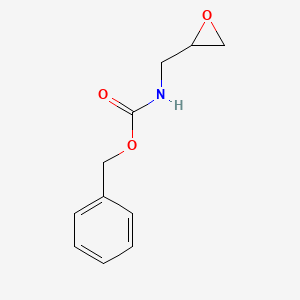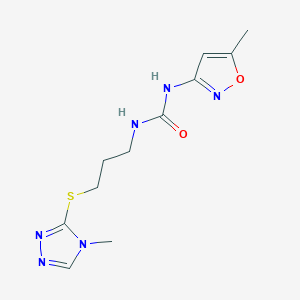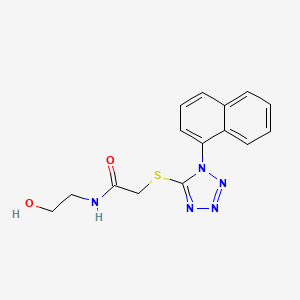![molecular formula C13H7ClF3N3S B2420317 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 339096-97-8](/img/structure/B2420317.png)
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile (CBT-TFM-PCN) is a small molecule that has been studied for its potential applications in the fields of organic synthesis and biomedical research. CBT-TFM-PCN is a promising compound due to its unique structural features, which allow it to interact with a variety of molecules and proteins. In addition, CBT-TFM-PCN has recently been used in the development of new therapeutic agents for the treatment of cancer and other diseases.
Scientific Research Applications
Spectroscopic and Molecular Analysis
The compound has been the subject of spectroscopic investigation using techniques like FT-IR and FT-Raman. Studies have focused on its vibrational spectral analysis and molecular structure, using computational methods like density functional theory for equilibrium geometry and wave number computations. Such analysis is crucial for understanding the compound's stability, molecular interactions, and potential nonlinear optical behavior, as well as electrophilic and nucleophilic properties (Alzoman et al., 2015).
Potential Chemotherapeutic Applications
There is research indicating that derivatives of this compound might exhibit inhibitory activity against GPb, suggesting potential applications as anti-diabetic compounds. Molecular docking studies support these findings, which are important for exploring new avenues in chemotherapeutic treatments (Fatmah A. M. Al-Omary et al., 2015).
Cytotoxic Activity Studies
Studies on similar derivatives have been conducted to assess cytotoxic activity against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines. Such studies are crucial for understanding the potential of these compounds in cancer treatment and their effects on normal and cancerous cells (Stolarczyk et al., 2018).
Structural Insights as Inhibitors
Research includes the structural characterization of related dihydropyrimidine derivatives as potential inhibitors of enzymes like dihydrofolate reductase. X-ray diffraction analysis and molecular docking simulations are used to assess their inhibitory potential, which is significant for drug development and understanding molecular interactions with target enzymes (Al-Wahaibi et al., 2021).
Molecular Docking and Nonlinear Optical Properties
Further research includes molecular docking studies to identify binding sites and interactions with substrates, which are important for drug design. Nonlinear optical properties of these compounds have also been reported, providing insights into their potential applications in various fields (Haress et al., 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3S/c14-10-3-1-8(2-4-10)7-21-12-19-6-9(5-18)11(20-12)13(15,16)17/h1-4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZHPTOIFDAPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)


![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)

![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine](/img/structure/B2420252.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)

![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2420256.png)